![molecular formula C10H11NS B101001 2-Propylbenzo[d]thiazole CAS No. 17229-76-4](/img/structure/B101001.png)

2-Propylbenzo[d]thiazole

Übersicht

Beschreibung

2-Propylbenzo[d]thiazole is a chemical compound with the molecular formula C10H11NS . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

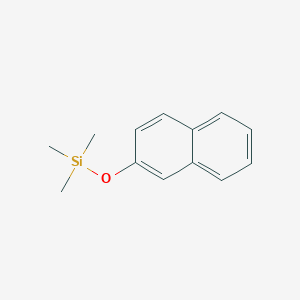

The synthesis of benzothiazole derivatives, such as 2-Propylbenzo[d]thiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Another method involves the reaction of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of NaCl in water via the microwave method .Molecular Structure Analysis

The molecular structure of 2-Propylbenzo[d]thiazole consists of a benzothiazole ring with a propyl group attached. The benzothiazole ring is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-Propylbenzo[d]thiazole: is utilized in the pharmaceutical industry due to its thiazole ring, a core structure in many biologically active compounds. Thiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial , antifungal , anti-inflammatory , antioxidant , and antiproliferative activities . They are also known to modulate the activity of various enzymes involved in metabolism, making them valuable in drug design and discovery .

Agrochemicals

In agrochemical research, thiazole compounds, including 2-Propylbenzo[d]thiazole , are explored for their potential as biocides and fungicides . These compounds can act as growth regulators and have applications in protecting crops from pests and diseases .

Industrial Processes

Thiazole derivatives are significant in industrial processes, where they serve as catalysts , vulcanization accelerators , and corrosion inhibitors . Their incorporation into various materials can enhance the properties and efficiency of industrial operations .

Photographic Sensitizers

2-Propylbenzo[d]thiazole: finds application as a photographic sensitizer due to its ability to absorb light and initiate a chemical reaction. This property is particularly useful in the development of photographic films and papers .

Material Science

In material science, thiazole-based compounds are used to develop new materials with desired properties. They are involved in the creation of liquid crystals , dyes , pigments , and chromophores , which are essential for electronic displays, sensors, and other high-tech applications .

Drug Design

The thiazole ring is a prominent feature in drug design, where it is incorporated into molecules to enhance their therapeutic potential. It is a key scaffold in the development of drugs with antimicrobial , anticancer , and antitubercular properties .

Wirkmechanismus

Target of Action

The primary target of 2-Propylbenzo[d]thiazole is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 can lead to the death of the bacteria, making it a promising target for anti-tubercular compounds .

Mode of Action

2-Propylbenzo[d]thiazole interacts with its target, DprE1, by binding to the active site of the enzyme . This interaction inhibits the function of DprE1, disrupting the synthesis of the bacterial cell wall

Biochemical Pathways

The inhibition of DprE1 by 2-Propylbenzo[d]thiazole affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway leads to the death of the bacteria

Result of Action

The primary result of 2-Propylbenzo[d]thiazole’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes 2-Propylbenzo[d]thiazole a potential candidate for the development of new anti-tubercular drugs .

Eigenschaften

IUPAC Name |

2-propyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTBXGSHAYDNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496775 | |

| Record name | 2-Propyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylbenzo[d]thiazole | |

CAS RN |

17229-76-4 | |

| Record name | 2-Propyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

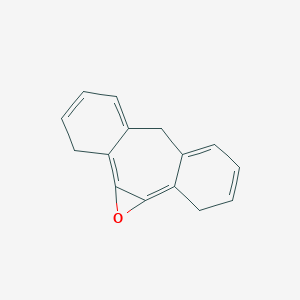

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)